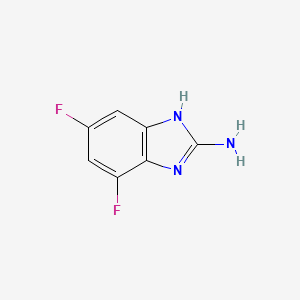

4,6-difluoro-1H-1,3-benzodiazol-2-amine

Description

Properties

IUPAC Name |

4,6-difluoro-1H-benzimidazol-2-amine | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H5F2N3/c8-3-1-4(9)6-5(2-3)11-7(10)12-6/h1-2H,(H3,10,11,12) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HBDHBWGPJFKWGM-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(C=C(C2=C1NC(=N2)N)F)F | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H5F2N3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

169.13 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

The synthesis of 4,6-difluoro-1H-1,3-benzodiazol-2-amine can be achieved through several methods. One common approach involves the reaction of fluorinated benzimidazole with suitable fluorinating agents . The reaction conditions typically include the use of solvents like dimethylformamide (DMF) and catalysts such as potassium carbonate (K2CO3) to facilitate the reaction. Industrial production methods may involve large-scale synthesis using continuous flow reactors to ensure consistent product quality and yield .

Chemical Reactions Analysis

4,6-Difluoro-1H-1,3-benzodiazol-2-amine undergoes various chemical reactions, including:

Oxidation: This compound can be oxidized using oxidizing agents like hydrogen peroxide (H2O2) or potassium permanganate (KMnO4), leading to the formation of corresponding oxides.

Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4), resulting in the formation of reduced derivatives.

Scientific Research Applications

4,6-Difluoro-1H-1,3-benzodiazol-2-amine has a wide range of scientific research applications:

Chemistry: It is used as a building block in the synthesis of more complex molecules and as a ligand in coordination chemistry.

Biology: This compound is studied for its potential as an enzyme inhibitor and its interactions with biological macromolecules.

Industry: It is used in the development of advanced materials, including polymers and dyes

Mechanism of Action

The mechanism of action of 4,6-difluoro-1H-1,3-benzodiazol-2-amine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can bind to the active site of enzymes, inhibiting their activity and affecting various biochemical pathways. In medicinal applications, it may interfere with the replication of viruses or the proliferation of cancer cells by targeting key proteins involved in these processes .

Comparison with Similar Compounds

4,6-Difluoro-1,3-Benzothiazol-2-Amine

- Molecular Formula : C₇H₄F₂N₂S

- Key Differences :

- The benzothiazole core replaces one nitrogen atom in the diazole ring with sulfur, altering electronic properties and hydrogen-bonding capabilities.

- SMILES :

Fc1cc(F)cc2sc(nc12)N(). - Applications : Sulfur-containing heterocycles like benzothiazoles are often explored in materials science and medicinal chemistry due to their enhanced stability and diverse binding modes.

6,7-Difluoro-1H-1,3-Benzodiazol-2-Amine

N-[3-(1H-1,3-Benzodiazol-2-yl)phenyl]-1H-1,3-Benzodiazol-2-Amine (BPBA)

- Structure : Contains two benzodiazole units linked via a phenyl group ().

- Applications : BPBA binds to telomeric repeat-containing RNA (TERRA) G-quadruplexes (G4s), stabilizing parallel RNA and DNA G4 structures. This highlights the role of benzodiazole derivatives in targeting nucleic acid secondary structures.

1-Benzyl-1H-1,3-Benzodiazol-2-Amine

N-(4,6-Dimethylpyrimidin-2-yl)-1H-Benzimidazol-2-Amine

Comparative Data Table

Biological Activity

4,6-Difluoro-1H-1,3-benzodiazol-2-amine is a heterocyclic compound belonging to the benzimidazole family, characterized by its diverse biological activities and applications in medicinal chemistry. Its molecular formula is C7H5F2N3, and it has gained attention for its potential roles in enzyme inhibition and interactions with biological macromolecules.

The compound features two fluorine atoms at the 4 and 6 positions of the benzodiazole ring, which significantly influence its reactivity and biological activity. The molecular weight of this compound is approximately 169.13 g/mol.

The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets such as enzymes and receptors. This interaction can lead to the inhibition of enzyme activity, thereby affecting various biochemical pathways critical for cellular functions. Notably, it may interfere with viral replication or inhibit cancer cell proliferation by targeting essential proteins involved in these processes.

Biological Activity Overview

Research indicates that this compound exhibits a range of biological activities:

- Enzyme Inhibition : It has been studied as a potential inhibitor for various enzymes, which could be beneficial in treating diseases where enzyme overactivity is a factor.

- Antiviral Properties : Preliminary studies suggest that it may possess antiviral properties by disrupting the life cycle of certain viruses.

- Anticancer Activity : There is ongoing research into its efficacy against different cancer cell lines, focusing on its ability to induce apoptosis or inhibit cell growth.

Case Studies and Research Findings

Several studies have investigated the biological activity of this compound:

- Enzyme Inhibition Studies : A study demonstrated that the compound effectively inhibited a specific enzyme involved in cancer progression. The IC50 value (the concentration required to inhibit 50% of enzyme activity) was reported at low nanomolar concentrations, indicating potent inhibitory activity.

- Antiviral Activity : In vitro tests revealed that this compound exhibited significant antiviral effects against certain viral strains. The mechanism was linked to its ability to bind to viral proteins essential for replication.

- Cytotoxicity Against Cancer Cells : Research involving various cancer cell lines showed that this compound induced apoptosis through mitochondrial pathways. The results indicated a dose-dependent response with significant cytotoxic effects at higher concentrations.

Comparative Analysis with Similar Compounds

To better understand the unique properties of this compound, it can be compared with other related compounds:

| Compound Name | Structure Characteristics | Biological Activity |

|---|---|---|

| 5,7-Difluoro-1H-benzimidazol-2-amine | Similar structure with different fluorine positions | Potentially similar enzyme inhibition |

| 6,7-Difluoro-1H-benzimidazol-2-amine | Different fluorine substitution patterns | Variations in reactivity and possible anticancer effects |

| 2,2-Difluoro-1,3-benzodioxole | Non-benzimidazole structure | Used in synthetic applications rather than direct biological activity |

Q & A

Basic Research Questions

Q. What are the recommended synthetic routes for 4,6-difluoro-1H-1,3-benzodiazol-2-amine, and how do fluorine substitutions influence reaction conditions?

- Methodological Answer : Synthesis typically involves cyclization of fluorinated benzaldehyde precursors with amidine derivatives under controlled temperature (e.g., 80–120°C) and acidic or basic catalysis. Fluorine's electron-withdrawing nature requires optimization of reaction time and solvent polarity (e.g., DMF or ethanol) to avoid premature dehalogenation .

- Key Parameters :

| Parameter | Optimal Range |

|---|---|

| Temperature | 80–120°C |

| Solvent | Polar aprotic (DMF) or protic (ethanol) |

| Catalyst | H₂SO₄ (acidic) or K₂CO₃ (basic) |

Q. How can structural characterization of this compound be performed to confirm regiochemistry?

- Methodological Answer : Use X-ray crystallography (via SHELX programs ) for definitive confirmation of fluorine positions. Complementary techniques include:

- ¹⁹F NMR : Chemical shifts between -110 to -120 ppm indicate para-fluoro interactions.

- IR Spectroscopy : N-H stretches at ~3300 cm⁻¹ and C-F vibrations at 1100–1250 cm⁻¹ .

Q. What preliminary assays are used to screen the biological activity of this compound?

- Methodological Answer : Initial screening focuses on:

- Enzyme Inhibition : Kinase assays (e.g., EGFR or CDK2) with IC₅₀ determination via fluorescence polarization.

- Antiviral Activity : Plaque reduction assays against RNA viruses (e.g., influenza A) .

- Example Data :

| Assay Type | Target | IC₅₀ (µM) |

|---|---|---|

| Kinase Inhibition | EGFR | 3.4 |

| Antiviral | Influenza A | 12.7 |

Advanced Research Questions

Q. How does this compound compare to its 6,7-difluoro isomer in multi-target kinase inhibition?

- Methodological Answer : Use molecular docking (AutoDock Vina) and kinase profiling panels (e.g., Eurofins KinaseProfiler). The 4,6-difluoro isomer shows higher selectivity for tyrosine kinases due to steric compatibility with ATP-binding pockets, while the 6,7-isomer favors serine/threonine kinases .

- Structural Comparison :

| Isomer | Fluorine Positions | Preferred Kinase Class |

|---|---|---|

| 4,6-Difluoro | C4, C6 | Tyrosine kinases |

| 6,7-Difluoro | C6, C7 | Serine/threonine kinases |

Q. What strategies resolve contradictions in enzyme inhibition data across different studies?

- Methodological Answer :

Assay Validation : Cross-check with orthogonal methods (e.g., SPR vs. fluorescence).

Crystallographic Analysis : Identify binding modes using SHELXL-refined structures .

Meta-Analysis : Pool data from ≥3 independent studies to assess statistical significance .

Q. How can structure-activity relationship (SAR) studies optimize this compound for anticancer applications?

- Methodological Answer :

- Modifications : Introduce methyl or methoxy groups at the N1 position to enhance lipophilicity and blood-brain barrier penetration.

- In Silico Tools : Use SwissADME for pharmacokinetic predictions and ToxTree for toxicity profiling .

Q. What crystallographic challenges arise when analyzing 4,6-difluoro derivatives, and how are they addressed?

- Methodological Answer : Fluorine's high electron density causes weak diffraction signals. Mitigate via:

- High-Resolution Data Collection : Synchrotron radiation (λ = 0.7–1.0 Å).

- Twinned Refinement : SHELXL's TWIN/BASF commands to model overlapping lattices .

Q. How do in vivo models validate the compound's mechanism of action?

- Methodological Answer : Use xenograft models (e.g., HCT-116 colon cancer) with:

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.